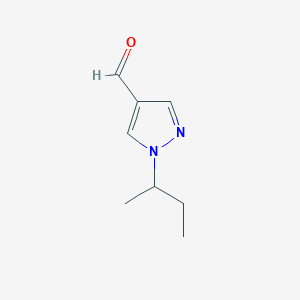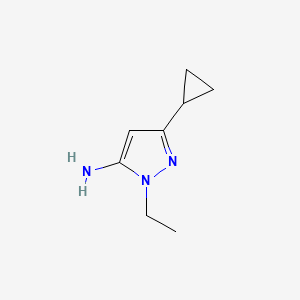
(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a complex organic molecule that likely exhibits a range of biological activities and chemical properties due to its structural features. The presence of a pyrrole ring, a common motif in many pharmaceuticals, suggests potential biological activity, while the chloro- and fluoro- substituents on the phenyl rings may influence its physical and chemical properties.
Synthesis Analysis
Although the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related compounds often involves the use of starting materials that are subjected to conditions such as heating with catalysts or reagents, and further purification steps like recrystallization. The synthesis process is typically monitored by techniques like Thin Layer Chromatography (TLC) and the products are characterized using spectroscopic methods and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction studies. These studies reveal the crystalline nature and the precise arrangement of atoms within the molecule. For example, a related compound crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonds, which can significantly affect the molecule's stability and reactivity .
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the functional groups present in the molecule. The ketone group, in particular, can undergo various chemical reactions, including nucleophilic addition or condensation reactions. The presence of halogens like chlorine and fluorine can also make the molecule a candidate for further substitution reactions, potentially leading to a wide range of derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of halogens and the pyrrole ring could affect the compound's polarity, solubility, and boiling point. The molecular interactions, such as hydrogen bonding, can also impact the melting point and solubility in different solvents. These properties are crucial for the compound's application in material science or pharmaceuticals, as they determine how the compound can be processed and delivered .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has been synthesized and analyzed in various studies. One such study detailed the synthesis and crystal structure of related compounds, highlighting the use of boric acid ester intermediates with benzene rings and confirming their structures through spectroscopy and X-ray diffraction methods (Huang et al., 2021).
Molecular Properties and DFT Studies
- Density Functional Theory (DFT) has been employed to calculate molecular structures and physicochemical properties of similar compounds. These studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the chemical behavior and potential applications of these compounds (Huang et al., 2021).
Crystallography and Disorder Analysis
- Research has also focused on understanding the crystal structures of isomorphous compounds, including those related to this compound. Studies in this area look at the treatment of molecular disorder in crystal structures, which can enhance our understanding of the compound's solid-state properties (Swamy et al., 2013).
Chemical Synthesis and Applications
- Several studies have documented the chemical synthesis of related compounds, often focusing on novel methodologies or the creation of derivatives with potential biological activity. These research efforts contribute to the broader understanding of how such compounds can be synthesized and modified for various scientific applications (Sun et al., 2017).
Potential Biological and Pharmacological Activities
- Some research has investigated the potential biological and pharmacological activities of compounds structurally related to this compound. These studies explore the possibility of these compounds having therapeutic applications, although it's important to note that your request specifically excludes information related to drug use, dosage, and side effects (Ali et al., 2007).
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVBDWPUMXZBOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643499 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898749-38-7 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)
![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)



![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)




